N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

Beschreibung

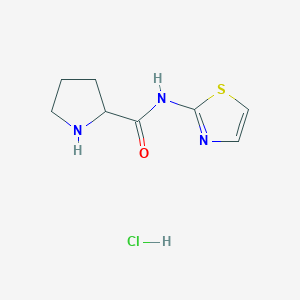

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(1,3-thiazol-2-yl)-2-pyrrolidinecarboxamide hydrochloride, which accurately describes the structural connectivity and functional group arrangements. This nomenclature follows the International Union of Pure and Applied Chemistry conventions by identifying the pyrrolidine ring as the parent structure, with the carboxamide functional group at the 2-position serving as the principal substituent. The thiazole moiety is designated as a substituent on the nitrogen atom of the carboxamide group, specifically attached at the 2-position of the 1,3-thiazole ring system.

The complete structural formula reveals a complex heterocyclic architecture where the pyrrolidine ring adopts a five-membered saturated configuration containing one nitrogen atom. The carboxamide linkage connects this pyrrolidine system to the thiazole ring, which itself represents a five-membered aromatic heterocycle containing both nitrogen and sulfur atoms. The hydrochloride designation indicates the presence of a protonated amine center complexed with chloride anion, forming a stable salt that enhances the compound's crystalline properties and aqueous solubility characteristics.

Alternative International Union of Pure and Applied Chemistry nomenclature found in chemical databases includes "N-(thiazol-2-yl)pyrrolidine-2-carboxamide hydrochloride," which represents a simplified version of the systematic name while maintaining chemical accuracy. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1NCCC1)NC2=NC=CS2.[H]Cl, providing a standardized linear representation of the molecular connectivity.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number 1078163-00-4 serves as the unique identifier for this compound within the global chemical literature and commercial databases. This registry number provides unambiguous identification regardless of nomenclature variations or language differences, ensuring accurate communication among researchers and suppliers worldwide. The Molecular Design Limited number MFCD09971500 provides an additional database identifier commonly used in chemical inventory systems and research compound libraries.

Chemical suppliers and research databases employ several alternative designations for this compound, reflecting different naming conventions and commercial practices. Common synonyms include "this compound" and "Thiazol-2-ylproline hydrochloride," with the latter emphasizing the structural relationship to the amino acid proline. The designation "2-Pyrrolidinecarboxamide, N-2-thiazolyl-, hydrochloride (1:1)" represents the Chemical Abstracts Service preferred naming format, indicating the stoichiometric relationship between the organic base and hydrochloric acid.

Research chemical suppliers utilize various catalog numbers and product designations, including AG019LJP, A1091892, and CS-0246001, depending on the specific vendor and distribution network. These commercial identifiers facilitate procurement and inventory management while maintaining traceability to the standardized Chemical Abstracts Service registry number. The compound also appears in specialized databases under research codes such as ENA156508098, particularly within collections focused on heterocyclic building blocks and synthetic intermediates.

Molecular Formula and Weight Analysis

The molecular formula C8H12ClN3OS precisely defines the atomic composition of this compound, indicating the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom. This formula encompasses both the organic heterocyclic base structure and the associated hydrochloride salt component, providing a complete representation of the compound's elemental composition. The molecular formula differs from the free base form, which would be represented as C8H11N3OS prior to hydrochloride salt formation.

The molecular weight analysis reveals a precisely calculated value of 233.72 grams per mole, as determined through standardized atomic weight calculations and confirmed across multiple chemical databases and supplier specifications. Some sources report slight variations such as 233.7184 grams per mole, reflecting different rounding conventions or calculation methodologies, but these differences are within acceptable analytical precision ranges. The molecular weight calculation accounts for the complete salt form, including the contribution from the hydrochloride component.

The structural analysis reveals that the molecular weight distribution among functional groups shows the pyrrolidine ring system contributing approximately 70 atomic mass units, the thiazole ring system contributing approximately 85 atomic mass units, the carboxamide linkage adding 43 atomic mass units, and the hydrochloride component accounting for the remaining mass. This distribution provides insight into the relative contributions of each structural component to the overall molecular architecture and physical properties of the compound.

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS.ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;/h4-6,9H,1-3H2,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACUEEOLQDNDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-00-4 | |

| Record name | 2-Pyrrolidinecarboxamide, N-2-thiazolyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential antitumor and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile. The molecular formula is C₉H₈ClN₃OS, and it has a molecular weight of 233.69 g/mol.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit promising antitumor properties. For instance, a study highlighted that various thiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The findings are summarized in the table below:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Induces apoptosis |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Apoptosis induction |

These compounds were found to be more effective than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating a strong potential for further development as anticancer agents.

The mechanism by which this compound exerts its antitumor effects involves dual inhibition of key pathways:

- PI3Kα Inhibition : The compound has been shown to selectively inhibit the PI3Kα pathway, which is crucial for cell survival and proliferation in many cancers .

- HDAC6 Inhibition : It also inhibits HDAC6, leading to increased acetylation of α-tubulin and potentially altering microtubule dynamics, which is vital for mitosis .

These dual-targeting capabilities suggest that this compound could mitigate some adverse effects associated with broader PI3K or HDAC inhibition.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

Case Study 1: HepG2 Cell Line

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, confirmed by flow cytometry analysis. The study reported an IC50 value of 1.11 µg/mL for compound T38, indicating strong cytotoxicity .

Case Study 2: MCF-7 Cell Line

Another case involved MCF-7 cells where the compound induced apoptosis through S phase cell cycle arrest. This was supported by increased levels of pro-apoptotic markers following treatment with this compound .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Recent studies have demonstrated that compounds containing the thiazole scaffold exhibit promising antifungal properties. For instance, a series of 1,3-thiazole derivatives were synthesized and tested for their activity against Candida species. The compound N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride showed significant inhibitory effects against pathogenic strains, with lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents like fluconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

Cancer Treatment

This compound has also been explored for its potential as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in cancer progression. The inhibition of DUBs can lead to the accumulation of ubiquitinated proteins that promote apoptosis in cancer cells. Patent literature indicates that this compound can be synthesized for therapeutic use against various cancers .

Case Study: DUB Inhibition in Cancer Cells

In a study focusing on the efficacy of cyanopyrrolidines as DUB inhibitors, this compound was identified among several candidates that demonstrated significant inhibition of DUB activity, leading to enhanced apoptosis in cancer cell lines .

Biochemical Applications in Proteomics

This compound is utilized as a biochemical tool in proteomics research due to its ability to modify protein interactions through its unique structural features. It serves as a substrate or inhibitor in various assays aimed at studying protein dynamics and interactions within cellular systems .

Vergleich Mit ähnlichen Verbindungen

N-1,3-Benzothiazol-2-ylpyrrolidine-2-carboxamide Hydrochloride

- Structural Difference : Replaces the thiazole ring with a benzothiazole (a fused benzene-thiazole system) .

- Electronic Effects: Extended π-conjugation may alter binding interactions in biological targets compared to the simpler thiazole analog.

- Applications: Listed by Santa Cruz Biotechnology as a research chemical, suggesting use in medicinal chemistry or biochemical assays .

2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

- Structural Differences :

- Impact on Properties :

- Reactivity : Chlorine may enhance electrophilicity, affecting reactivity in cross-coupling or nucleophilic substitution reactions.

- Molecular Weight : 253.71 g/mol (C₁₀H₈ClN₃OS), lighter than the target compound (estimated ~233 g/mol) due to smaller heterocycles.

- Conformation : Rigid pyridine-thiazole system contrasts with the flexible pyrrolidine-carboxamide scaffold.

N-1,3-Thiazol-2-ylpiperidine-4-carboxamide Hydrochloride

- Structural Difference : Piperidine (6-membered amine ring) replaces pyrrolidine .

- Basicity: Piperidine (pKa ~11) is less basic than pyrrolidine (pKa ~10), affecting protonation states under physiological conditions. Molecular Weight: 247.75 g/mol (C₉H₁₄ClN₃OS), ~14 g/mol heavier than the target compound due to the additional CH₂ group.

Physicochemical Properties and Stability

Key Trends :

- Solubility : Smaller, less aromatic structures (e.g., target compound) likely exhibit better aqueous solubility.

- Stability : Benzothiazole and pyridine derivatives may show enhanced thermal stability due to aromaticity.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride generally involves:

- Formation of the pyrrolidine ring, often starting from amino acids or amino acid derivatives.

- Introduction of the thiazole ring via cyclocondensation reactions involving α-bromo carbonyl intermediates and thioamide derivatives.

- Conversion of intermediates to the carboxamide functionality.

- Final purification and isolation as the hydrochloride salt.

Preparation of Pyrrolidine Core

The pyrrolidine-2-carboxamide core is commonly synthesized by cyclization of amino acid derivatives or by Michael addition followed by ring closure:

- For example, (R)- or (S)-pyrrolidines can be prepared by Michael addition of α-methylbenzylamine to dimethyl itaconate, followed by cyclization to give lactams. These lactams are then esterified or converted to amides as needed.

| Step | Reaction Type | Starting Material | Product | Conditions/Notes |

|---|---|---|---|---|

| 1 | Michael addition | α-Methylbenzylamine + dimethyl itaconate | Amino-ester intermediate | Room temperature, standard Michael addition |

| 2 | Cyclization | Amino-ester intermediate | Pyrrolidinone lactams | Acid or base catalysis, reflux |

| 3 | Esterification | Lactams | Benzyl ester derivatives | Benzyl alcohol, PPTS catalyst |

Conversion to Carboxamide and Hydrochloride Salt Formation

- The esterified pyrrolidine-thiazole intermediates are converted to acid hydrazides by treatment with hydrazine hydrate in refluxing propan-2-ol.

- Subsequent reactions with aldehydes or isothiocyanates can yield hydrazone or thiosemicarbazide derivatives, which upon cyclization provide the carboxamide-containing heterocycles.

- The final compound is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

Representative Reaction Scheme Summary

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | α-Bromoacyl pyrrolidinone derivative | Br2, acetic acid, RT | High (not specified) |

| 2 | Thiazole-substituted pyrrolidinone derivative | Thioamide, acetic acid/acetone reflux | 62–99% |

| 3 | Ester derivatives | Methanol, catalytic H2SO4 | High |

| 4 | Acid hydrazides | Hydrazine hydrate, refluxing propan-2-ol | High |

| 5 | Carboxamide derivatives | Aldehydes/isothiocyanates, DMF or 1,4-dioxane | Good to excellent |

Analytical and Research Findings

- The formation of the thiazole ring is confirmed by characteristic NMR signals as mentioned above.

- The synthetic route allows for variation in substituents on the thiazole and pyrrolidine rings, enabling structure-activity relationship studies.

- The yields reported for key steps such as cyclocondensation and hydrazone formation range from 62% to 99%, indicating efficient synthetic protocols.

- The hydrochloride salt form improves compound handling and potential biological activity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Michael addition + cyclization | α-Methylbenzylamine, dimethyl itaconate, acid/base catalysis | Lactams as intermediates |

| Bromination | α-Bromoacyl intermediate | Br2, acetic acid, room temperature | α-Bromoacyl derivatives |

| Thiazole ring formation | Cyclocondensation | Thioamide compounds, acetic acid or acetone reflux | 2,5-Disubstituted thiazole derivatives |

| Esterification | Ester formation | Methanol, catalytic H2SO4 | Ester derivatives for further modification |

| Hydrazide and carboxamide formation | Hydrazine treatment + condensation | Hydrazine hydrate, aldehydes, isothiocyanates | Hydrazides and carboxamide derivatives |

| Hydrochloride salt formation | Acid treatment | HCl | Stable hydrochloride salt |

Q & A

Q. What synthetic methodologies are commonly employed for N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with pyrrolidine-carboxamide precursors. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amines, using coupling agents like EDCI/HOBt in dichloromethane .

- Hydrochloride salt formation : Treatment with HCl in methanol or ethanol . Optimization focuses on solvent choice (polar aprotic solvents for improved solubility), temperature control (0–25°C to minimize side reactions), and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole and pyrrolidine moieties. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 256.08) .

- X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonds (e.g., N–H⋯Cl interactions) and torsional angles .

Advanced Questions

Q. How do intermolecular interactions influence the solid-state structure and stability of this compound?

Crystal packing is stabilized by:

- Classical hydrogen bonds : N–H⋯Cl (2.89 Å) and N–H⋯O (3.12 Å) interactions form dimers or chains .

- Non-classical interactions : C–H⋯π (thiazole-to-pyrrolidine) and van der Waals forces contribute to layered packing . Graph set analysis (e.g., motifs) classifies hydrogen-bonding patterns, aiding in polymorph prediction .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Validation tools : PLATON and CHECKCIF identify outliers in bond lengths/angles (e.g., C–S bonds in thiazole should be 1.71–1.74 Å) .

- Twinned data handling : SHELXL’s TWIN/BASF commands refine datasets with pseudo-merohedral twinning .

- Disorder modeling : Partial occupancy refinement for flexible pyrrolidine rings using restraints (DFIX, SIMU) .

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. A study on analogous thiazole-carboxamides showed binding affinities (<i>K</i>d = 12–18 nM) to ATP-binding pockets .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity using Gaussian-derived descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.